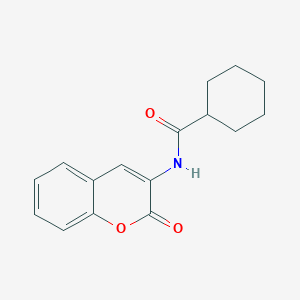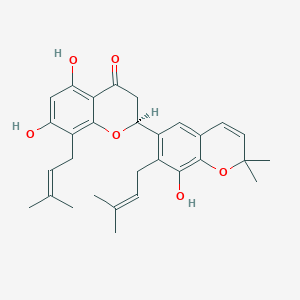![molecular formula C24H32N2O2 B1225878 N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1225878.png)
N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide is a member of piperidines.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Analogs for Antiinflammatory Activity : N-hydroxy methyl derivative of this compound was synthesized and showed potent antiinflammatory activity in some analogs when evaluated using carrageenan-induced rat paw oedema method (Rajasekaran, Sivakumar, & Jayakar, 1999).
Evaluation as Antihypertensive Agents : Inhibitory activity against T-type Ca(2+) channels was studied in 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives. Some derivatives showed potential as new class of T-type Ca(2+) channel blockers without inducing reflex tachycardia (Watanuki et al., 2011).
Isolation from Medicinal Plants : Novel compounds including phenylpropionamides and piperidine derivatives were isolated from Ailanthus altissima, showing moderate inhibitory activity against Tobacco mosaic virus (Ni, Shi, Tan, & Chen, 2017).
Exploration in Opioid Receptor Antagonism : JDTic, a variant of this compound, was explored as a kappa-opioid receptor antagonist, suggesting potential applications in the treatment of opiate abuse (Carroll, Harris, & Aceto, 2005).
Inhibitors of Soluble Epoxide Hydrolase : Research identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, contributing to our understanding of soluble epoxide hydrolase and its potential therapeutic applications (Thalji et al., 2013).
PET Imaging Studies : Novel quinoline-2-carboxamide derivatives, including this compound, were used in the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (Matarrese et al., 2001).
Synthetic Analgesics Development : The compound's derivatives were investigated for their analgesic properties, indicating high potency and potential as analgesics (Van Daele et al., 1976).
properties
Product Name |
N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide |
|---|---|
Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N2O2/c1-19(2)16-25-24(27)22-12-14-26(15-13-22)17-20-8-10-23(11-9-20)28-18-21-6-4-3-5-7-21/h3-11,19,22H,12-18H2,1-2H3,(H,25,27) |
InChI Key |
DGJHKYICICNUHL-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-[1,3,7,9-tetrahydroxy-4,6-dimethyl-8-(2-methyl-1-oxobutyl)-2-dibenzofuranyl]-1-butanone](/img/structure/B1225795.png)
![7-{4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B1225796.png)
![1-Butyl-2-[2-furanyl(oxo)methyl]imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225798.png)
![2-(4-Methoxyphenyl)acetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester](/img/structure/B1225799.png)
![1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1225800.png)
![N-(1,1-dioxo-3-thiolanyl)-N-ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B1225801.png)
![2-phenyl-1H-imidazo[4,5-b]phenazine](/img/structure/B1225804.png)

![(2R,3R,4S)-3-(4-Hydroxyphenyl)-4-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]chroman-6-OL](/img/structure/B1225809.png)


![2,5-Dimethyl-3-furancarboxylic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1225815.png)
![6-[5-Chloro-3-methyl-1-(4-methylphenyl)-4-pyrazolyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1225816.png)
